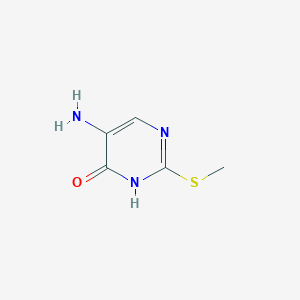

5-Amino-2-(methylthio)pyrimidin-4(3H)-one

Description

Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature. numberanalytics.com Its most recognized role is as the core structure for the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids, DNA, and RNA. numberanalytics.comnih.gov Beyond this vital biological function, the pyrimidine ring system is found in various natural products, including thiamine (B1217682) (vitamin B1). nih.govwikipedia.org

In the realm of synthetic chemistry, pyrimidine derivatives are highly valued for their wide spectrum of biological activities. mdpi.comgsconlinepress.com The versatility of the pyrimidine scaffold allows for functionalization at multiple positions, leading to a diverse array of compounds with therapeutic potential. numberanalytics.com Researchers have extensively explored these derivatives, leading to the development of drugs with anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties. mdpi.comignited.in The ability of the pyrimidine nucleus to serve as a raw material for the synthesis of more complex heterocyclic systems further underscores its importance in drug discovery and medicinal chemistry. gsconlinepress.com

Specific Structural Features and Nomenclature of 5-Amino-2-(methylthio)pyrimidin-4(3H)-one

The compound this compound (CAS No: 6627-25-4) is a specific derivative of the pyrimidinone core. bldpharm.com Its structure is characterized by a pyrimidine ring with key functional groups attached, which dictate its chemical properties and reactivity.

The systematic IUPAC name for this compound is this compound. This nomenclature precisely describes its molecular architecture:

Pyrimidin-4(3H)-one : This indicates the base is a pyrimidine ring with a ketone group at the 4th position and a hydrogen atom at the 3rd position, resulting in a non-aromatic ring.

5-Amino : An amino group (-NH2) is substituted at the 5th position of the ring.

2-(methylthio) : A methylthio group (-SCH3) is attached to the 2nd position of the ring.

The presence of these functional groups—an amino group, a methylthio group, and a carbonyl group—on the pyrimidinone scaffold makes it a versatile intermediate for further chemical synthesis.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6627-25-4 bldpharm.com |

| Molecular Formula | C5H7N3OS bldpharm.com |

| Molecular Weight | 157.19 g/mol bldpharm.com |

This interactive table provides a summary of the key chemical properties of the compound.

Historical Context of Pyrimidinone Research Methodologies

The systematic investigation of pyrimidines dates back to the late 19th century. While pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine derivative, barbituric acid, was achieved by Grimaux in 1879 by reacting urea (B33335) with malonic acid. wikipedia.org The term "pyrimidin" was first proposed by Pinner in 1885, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.orgtezu.ernet.in The parent pyrimidine compound itself was first prepared in 1900 by Gabriel and Colman. wikipedia.org

Research into pyrimidinones (B12756618), a subclass of pyrimidines, has evolved significantly. Initially, research focused on their fundamental synthesis and role in biological structures like nucleic acids, which were isolated from hydrolysates. wjarr.com Over time, synthetic methodologies have become more sophisticated, allowing for the creation of a vast library of derivatives. A common and long-standing method for synthesizing the pyrimidine ring involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like ureas and guanidines. wikipedia.org

In recent decades, pyrimidinone research has been heavily driven by the search for new therapeutic agents. For instance, pyrimidinone-based compounds have been extensively studied as HIV integrase inhibitors, leading to the development of FDA-approved drugs like Raltegravir. nih.gov This highlights a shift in research methodologies towards structure-guided design and high-throughput screening to identify potent and selective inhibitors for various biological targets. nih.gov The development of fused heterocyclic systems, where the pyrimidinone ring is combined with other rings like thiophene (B33073) or pyrazole, represents another modern approach to generating novel compounds with unique biological activities. mdpi.comnih.gov

Properties

CAS No. |

6627-25-4 |

|---|---|

Molecular Formula |

C5H7N3OS |

Molecular Weight |

157.20 g/mol |

IUPAC Name |

5-amino-2-methylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C5H7N3OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,6H2,1H3,(H,7,8,9) |

InChI Key |

QTTKCUGUBUQSFB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 Methylthio Pyrimidin 4 3h One and Analogous Core Structures

Strategies for Constructing the Pyrimidinone Ring System

The formation of the pyrimidinone core is the foundational step in the synthesis of 5-Amino-2-(methylthio)pyrimidin-4(3H)-one and its analogs. Key strategies include classical cyclocondensation reactions and modern multi-component approaches, which offer efficiency and diversity.

Cyclocondensation Reactions in Pyrimidinone Synthesis

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, involving the joining of two or more molecules to form a ring with the elimination of a small molecule, such as water or ethanol (B145695). The most common approach for pyrimidine (B1678525) synthesis involves the reaction of a β-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328). mdpi.com In the context of 2-(methylthio)pyrimidin-4(3H)-one, the synthesis typically begins with the formation of a 2-thiouracil (B1096) derivative, which is then S-methylated.

A classic example is the condensation of ethyl acetoacetate (B1235776) with thiourea, which cyclizes to form 6-methyl-2-thiouracil. pensoft.net This reaction provides the fundamental pyrimidinone-2-thione core structure.

| Reactant A | Reactant B | Key Conditions | Product Core | Reference |

|---|---|---|---|---|

| β-Ketoester (e.g., Ethyl acetoacetate) | Thiourea | Basic or acidic catalysis, reflux | 2-Thiouracil derivative | pensoft.net |

| β-Diketone | Urea/Thiourea | Acid-catalyzed dehydration | Dihydropyrimidinone/thione | mdpi.com |

| Acylethynylpyrroles | Guanidine | KOH/DMSO, heating | Aminopyrimidine | evitachem.com |

Multi-component Reaction Approaches for Pyrimidine Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgnih.gov The Biginelli reaction and its variations are prominent MCRs for synthesizing dihydropyrimidinones (DHPMs) and their thio-analogs. mdpi.comchemijournal.com

These one-pot syntheses typically involve an aldehyde, a β-ketoester, and urea or thiourea. chemijournal.com The flexibility of MCRs allows for the rapid assembly of diverse pyrimidine libraries by varying the starting components. rsc.orgnih.gov For instance, pyrimidine derivatives can be prepared from aromatic aldehydes, ethyl cyanoacetate, and a guanyl hydrazone in the presence of a piperidine (B6355638) catalyst. mdpi.com

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Biginelli-like Reaction | Aromatic aldehyde, Ethyl cyanoacetate, Thiourea | Piperidine, Reflux | 4-Oxo-5-cyano thiouracil derivative | chemijournal.com |

| Fused Triazolopyrimidine Synthesis | 3-Amino-1,2,4-triazole, Malononitrile, Aryl aldehyde | NaOH, Ethanol, Heating or Ultrasonic irradiation | 5-Amino-dihydro-triazolo[4,3-a]-pyrimidine | nih.gov |

| Thiazolo[3,2-a]pyrimidine Synthesis | Thiazol-2-amine, 2-(4-nitrophenyl)acetonitrile, Aromatic aldehyde | SiO2–ZnBr2, Microwave irradiation | Substituted 5H-thiazolo[3,2-a]pyrimidin-7-amine | mdpi.com |

Synthesis from Precursors (e.g., 2-methylthiouracil, 2-methylthio-4,6-dihydroxypyrimidine)

The target compound and its analogs can be synthesized from pre-formed pyrimidine rings. A key precursor is 2-thiouracil or its derivatives, which can be readily S-alkylated to introduce the methylthio group. For example, 6-methyl-2-thiouracil can be alkylated with phenacyl bromides in methanol (B129727) with sodium methoxide (B1231860) to yield 2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives. pensoft.net

Another important precursor, 6-amino-2-thiouracil, serves as a versatile starting material for building more complex fused pyrimidine systems. nih.gov It can undergo condensation with aromatic aldehydes to form azomethine intermediates, which can then participate in cycloaddition reactions to yield various condensed pyrimidines. nih.gov Similarly, 2-methylthio-4,6-dihydroxypyrimidine can be used as a precursor, where the hydroxyl groups can be chemically modified or replaced in subsequent synthetic steps. tandfonline.com

Direct Synthesis and Preparation of this compound and Key Intermediates

The direct synthesis of the title compound involves either building the ring with the 5-amino group already in place or, more commonly, functionalizing a pre-existing 2-(methylthio)pyrimidin-4(3H)-one core.

Preparation of 6-Amino-2-(methylthio)pyrimidin-4-ol (Tautomeric Considerations)

A crucial intermediate and structural analog of the title compound is 6-Amino-2-(methylthio)pyrimidin-4-ol. This compound can be synthesized by reacting 2-methylthiouracil with ammonia (B1221849) or through the condensation of 2-methylthio-4,6-dihydroxypyrimidine with amines. tandfonline.com

This compound exists in tautomeric equilibrium between the pyrimidin-4-ol (aromatic, hydroxy form) and the pyrimidin-4(3H)-one (keto form). sigmaaldrich.com The IUPAC name, 6-amino-2-(methylsulfanyl)-4(5H)-pyrimidinone, reflects the predominance of the keto tautomer. sigmaaldrich.com This tautomerism is a critical consideration in its reactivity and characterization.

Reaction Pathways Involving Substituted Pyrimidines

Direct synthesis of this compound is not commonly documented in a single step. A plausible and synthetically established strategy involves the introduction of a functional group at the C5 position of the pyrimidinone ring, which can then be converted to an amino group. The C5 position of pyrimidinones (B12756618) can be functionalized through electrophilic substitution reactions. nih.gov

A standard method for introducing an amino group onto an electron-rich heterocyclic ring is through a nitration-reduction sequence. sci-hub.seresearchgate.net

Nitration: The 2-(methylthio)pyrimidin-4(3H)-one ring is first subjected to electrophilic nitration to introduce a nitro group (-NO₂) at the C5 position, yielding 5-nitro-2-(methylthio)pyrimidin-4(3H)-one. The feasibility of nitrating this ring system is supported by the existence of related compounds like 2-Amino-6-methylthio-5-nitropyrimidin-4-ol. evitachem.com

Reduction: The resulting 5-nitro derivative is then reduced to the corresponding 5-amino compound. This reduction is a standard transformation and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). sci-hub.se

Another potential pathway involves the Vilsmeier-Haack reaction, which can formylate electron-rich heterocycles. organic-chemistry.orgijpcbs.comwikipedia.org The resulting 5-formyl derivative could then be converted to the 5-amino group via intermediates like an oxime, followed by reduction.

| Step | Reaction Type | Typical Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Electrophilic Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2-(methylthio)pyrimidin-4(3H)-one | evitachem.comsci-hub.se |

| 2 | Nitro Group Reduction | H₂/Pd-C, Sn/HCl, or Fe/HCl | This compound | sci-hub.seresearchgate.net |

Advanced Synthetic Techniques and Optimization

The synthesis of pyrimidinone derivatives, including structures analogous to this compound, has evolved significantly with the introduction of advanced techniques aimed at improving efficiency, reducing environmental impact, and optimizing product outcomes. These methods often focus on simplifying procedures, employing greener reagents and conditions, and systematically comparing reaction parameters to maximize yield and selectivity.

One-Pot Synthetic Protocols for Pyrimidinone Derivatives

A convenient one-pot method has been developed for synthesizing 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines through a three-component reaction of aldehydes, malononitrile, and S-alkylisothiouronium salts. nih.gov This particular reaction proceeds efficiently in water at room temperature, highlighting the potential for environmentally benign MCRs. nih.gov Similarly, protocols for 2-amino dihydropyrimidinone derivatives have been established using a one-pot mixture of an aldehyde, ethyl cyanoacetate, and guanidine nitrate, demonstrating the versatility of this strategy. nih.gov The key advantages of these one-pot procedures are their operational simplicity, reduction of waste, and the ability to construct diverse molecular libraries by varying the starting components. rasayanjournal.co.innih.gov

Application of Green Chemistry Principles (e.g., PEG-400 mediated synthesis)

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidinone derivatives to reduce the environmental footprint of chemical processes. rasayanjournal.co.in A major focus has been the replacement of hazardous organic solvents with more benign alternatives. Polyethylene glycol (PEG), particularly PEG-400, has emerged as a highly effective and environmentally friendly reaction medium. scholarsresearchlibrary.comnih.gov PEG is non-toxic, inexpensive, biodegradable, and recyclable, making it an excellent "green" solvent. scholarsresearchlibrary.comnih.gov

PEG-400 has been successfully used as a dual solvent-catalyst in the one-pot synthesis of pyrimidinone derivatives, promoting reactions under mild conditions and often without the need for an additional catalyst. researchgate.netresearchgate.net Its use facilitates easy product work-up, as PEG is soluble in water, allowing for simple removal from the reaction mixture. scholarsresearchlibrary.com Syntheses performed in PEG-400 often result in excellent yields and shorter reaction times compared to conventional solvents. researchgate.net Beyond PEG, water itself is an ideal green solvent, and methods have been developed for the synthesis of pyrimidine derivatives, such as 2-alkylthio-4-amino-5-cyano-pyrimidines, in aqueous media. nih.gov These approaches, which may also be solvent-free, align with the core goals of green chemistry by minimizing waste and energy consumption. rasayanjournal.co.innih.gov

Comparative Analysis of Reaction Conditions (e.g., microwave irradiation, ultrasonic irradiation, reflux)

The choice of reaction conditions, particularly the energy source, plays a critical role in the outcome of pyrimidinone synthesis. Traditional synthesis often relies on conventional heating under reflux, which can be time-consuming and energy-intensive. nih.govjaveriana.edu.co Modern alternatives like microwave (MW) irradiation and ultrasonic (US) irradiation offer significant advantages. researchgate.netresearchgate.net

Microwave-assisted synthesis is known to dramatically reduce reaction times—from hours to minutes—while often improving product yields. nih.gov This is attributed to efficient and uniform heating of the reaction mixture. Solvent-free reactions under microwave irradiation are particularly noteworthy as they combine the benefits of enhanced reaction rates with green chemistry principles. nih.gov

Ultrasonic irradiation also serves as an effective method for promoting the synthesis of pyrimidine derivatives. The phenomenon of acoustic cavitation generates localized high-pressure and high-temperature spots, which can accelerate reaction rates. researchgate.net Comparative studies have shown that both microwave and ultrasonic methods are often superior to conventional refluxing or stirring in terms of reaction time and yield. researchgate.net For instance, in a multi-component synthesis of 2-amino-4,6-diarylpyrimidines, initial attempts using ultrasound at low temperatures were unsuccessful, whereas microwave-assisted methods in solvent-free conditions proved effective. javeriana.edu.co

Below is a comparative table illustrating the general differences between these methods for the synthesis of pyrimidinone derivatives.

| Feature | Reflux (Conventional Heating) | Microwave Irradiation | Ultrasonic Irradiation |

| Reaction Time | Long (hours) | Short (minutes) | Short (minutes to hours) |

| Energy Efficiency | Low | High | Moderate to High |

| Heating | Non-uniform, surface heating | Uniform, volumetric heating | Localized "hot spots" via cavitation |

| Yield | Often lower to moderate | Generally high to excellent | Moderate to high |

| Environmental Impact | Higher (prolonged energy use) | Lower (reduced time and energy) | Lower |

| Specialized Equipment | Standard laboratory glassware | Dedicated microwave reactor | Ultrasonic bath or probe |

This table presents generalized comparisons based on typical outcomes in pyrimidinone synthesis. researchgate.netnih.govresearchgate.net

Yield and Selectivity Optimization in Pyrimidinone Formation

Optimizing yield and selectivity is a primary goal in the synthesis of this compound and its analogs. Selectivity, particularly regioselectivity, can be a challenge when precursors have multiple reactive sites, as is the case with 5-aminopyrazoles used in the synthesis of fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines. researchgate.net The cyclization can be influenced by factors such as the basicity of the reaction medium and steric hindrance, which dictate the initial site of nucleophilic attack. researchgate.net

For the formation of the pyrimidinone core, optimization involves a systematic variation of catalysts, solvents, and reaction temperatures. In the synthesis of 2-amino-4,6-diarylpyrimidines, a study found that changing the solvent from methanol, acetonitrile, or THF to ethanol under reflux conditions significantly improved the yield from as low as 5% to 58%. javeriana.edu.co Further optimization using microwave irradiation under solvent-free conditions with CaCl2 as a catalyst led to even better results. javeriana.edu.co The choice of catalyst is crucial; while some one-pot procedures work well without a catalyst, others require strong protic or Lewis acids, and newer methods employ milder and more efficient catalysts like nano-BF3·SiO2 or piperidine. nih.gov The development of efficient synthetic routes is also critical for producing derivatives with high affinity and selectivity for biological targets, as demonstrated in the synthesis of thieno[2,3-d]pyrimidinone derivatives for the 5-HT(1A) receptor. nih.gov

Chemical Reactivity and Derivatization of 5 Amino 2 Methylthio Pyrimidin 4 3h One

Reactions Involving the Amino Group

The amino group at the C5 position of the pyrimidine (B1678525) ring is a key site for derivatization, readily undergoing reactions typical of aromatic amines.

The amino group of 5-Amino-2-(methylthio)pyrimidin-4(3H)-one can be readily acylated to form the corresponding amides. This transformation is typically achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a suitable base.

Acetylation: Reaction with acetic anhydride (B1165640) in a suitable solvent, such as acetic acid, leads to the formation of N-(2-(methylthio)-4-oxo-4,5-dihydropyrimidin-5-yl)acetamide. This reaction often proceeds smoothly upon heating.

Benzoylation: The introduction of a benzoyl group can be accomplished using benzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine. This reaction, often referred to as the Schotten-Baumann reaction, yields N-(2-(methylthio)-4-oxo-4,5-dihydropyrimidin-5-yl)benzamide.

These acylation reactions are fundamental in modifying the electronic and steric properties of the parent compound, serving as a route to novel derivatives with potential applications in medicinal chemistry.

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Acetylation | Acetic Anhydride (Ac₂O) | 5-Acetamido-2-(methylthio)pyrimidin-4(3H)-one | Acetic acid, heat |

| Benzoylation | Benzoyl Chloride (PhCOCl) | 5-Benzamido-2-(methylthio)pyrimidin-4(3H)-one | Pyridine or Triethylamine, CH₂Cl₂ |

The primary amino group of this compound readily condenses with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. nih.gov This reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. scispace.com For instance, reaction with aromatic aldehydes (ArCHO) in a solvent like ethanol (B145695) results in the formation of 5-((arylidene)amino)-2-(methylthio)pyrimidin-4(3H)-one derivatives. nih.govresearchgate.net

These Schiff bases are valuable intermediates themselves and can undergo further cyclization or reduction reactions. Moreover, the amino group can participate in multicomponent reactions. For example, the one-pot reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one (an isomer of the title compound) with aromatic aldehydes and active methylene (B1212753) compounds like Meldrum's acid or ethyl cyanoacetate leads to the formation of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. chem-soc.sisharif.edutandfonline.com This highlights the potential of this compound to act as a building block for more complex molecular architectures. researchgate.netrsc.orgoiccpress.com

| Reactant | Product Type | Example Product (with Benzaldehyde) |

|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) | 5-(Benzylideneamino)-2-(methylthio)pyrimidin-4(3H)-one |

| Aldehyde + Active Methylene Compound | Fused Heterocycle (e.g., Pyrido[2,3-d]pyrimidine) | Varies depending on reactants |

N-formylation of the amino group is another important transformation, yielding 5-formamido-2-(methylthio)pyrimidin-4(3H)-one. This can be achieved using several methods:

Formic Acid: Heating the aminopyrimidine with formic acid, often in a solvent like toluene with a Dean-Stark trap to remove water, can effectively produce the formylated product. researchgate.netscispace.comnih.gov

Vilsmeier-Haack Reagent: The Vilsmeier-Haack reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is an efficient formylating agent for electron-rich compounds, including aminopyrimidines. organic-chemistry.orgjk-sci.comijpcbs.comname-reaction.comchemistrysteps.com

The resulting formamido derivatives are useful intermediates, for example, in the synthesis of purine analogs through ring-closure reactions. google.com

Transformations of the Methylthio Group

The 2-(methylthio) group is a versatile handle that can be oxidized to a more reactive leaving group or be displaced directly by potent nucleophiles.

The sulfur atom of the methylthio group is susceptible to oxidation, which significantly alters its chemical properties. Oxidation converts the methylthioether into a methylsulfinyl (sulfoxide) or, upon further oxidation, a methylsulfonyl (sulfone) group. nih.gov

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org The reaction is typically performed in a chlorinated solvent like dichloromethane. The resulting 5-Amino-2-(methylsulfonyl)pyrimidin-4(3H)-one is a key intermediate for further derivatization. The methylsulfonyl group is a much better leaving group than the methylthio group, making the C2 position highly susceptible to nucleophilic attack.

| Reagent | Product | Significance |

|---|---|---|

| m-CPBA (2 equivalents) | 5-Amino-2-(methylsulfonyl)pyrimidin-4(3H)-one | Activation of C2 position for nucleophilic substitution |

The C2 position of the pyrimidine ring, being electron-deficient, is prone to nucleophilic aromatic substitution (SNAr). bhu.ac.in While the methylthio group itself can be displaced, the reaction is often more efficient after oxidation to the methylsulfonyl group. acs.org The enhanced electrophilicity of the C2 carbon and the superior leaving group ability of the methylsulfonate anion facilitate the substitution. thieme-connect.comthieme-connect.comresearchgate.netnih.gov

A variety of nucleophiles can be employed to displace the methylsulfonyl group, most notably amines. For example, reaction with primary or secondary amines (R¹R²NH) would yield 2,5-diaminopyrimidine (B1361531) derivatives, specifically 5-Amino-2-(substituted-amino)pyrimidin-4(3H)-one. These reactions are typically carried out by heating the sulfone with an excess of the amine, sometimes in a polar solvent. rsc.org This displacement reaction is a powerful tool for introducing diverse functionalities at the C2 position, leading to a wide range of polysubstituted pyrimidines.

Reactivity at the Pyrimidine Ring Positions

The reactivity of the this compound scaffold is governed by the electronic nature of the pyrimidine ring, which is inherently electron-deficient. However, the substituents on the ring—an amino group at C5, a methylthio group at C2, and an oxo group at C4—significantly modulate this reactivity, creating specific sites for chemical modification.

Electrophilic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient character, a result of the presence of two electronegative nitrogen atoms. However, the strong electron-donating amino group at the C5 position provides substantial activation, making electrophilic attack on the ring feasible. This activation is directed primarily to the C6 position, which is ortho to the activating amino group. Consequently, reactions such as halogenation, nitration, and nitrosation are anticipated to occur selectively at this site. The C2-methylthio and C4-oxo groups also influence the ring's electron density, but the C5-amino group is the dominant activating director for electrophilic substitutions.

Regioselective Functionalization of the Pyrimidinone Scaffold

Regioselective functionalization allows for the precise modification of a specific position on the pyrimidinone scaffold, which is critical for the synthesis of complex derivatives. Different positions on the this compound molecule can be targeted through various strategies.

N-Alkylation: The nitrogen atoms of the pyrimidine ring (N1 and N3) can be targets for alkylation. Regioselective N-alkylation can be achieved by carefully selecting the reaction conditions, such as the base and solvent.

C6-Functionalization: As mentioned, the C6 position is activated by the C5-amino group, making it the prime site for electrophilic substitution. Furthermore, lithiation-substitution protocols have been successfully employed for the regioselective introduction of various substituents at the C6 position of related 2-amino-5-bromo-4(3H)-pyrimidinone systems nih.gov. This method involves a highly regioselective metal-halogen exchange followed by quenching with an electrophile.

C2-Methylthio Group Displacement: The methylthio group at the C2 position serves as a versatile synthetic handle. nih.gov It can be displaced by various nucleophiles, such as amines, through nucleophilic aromatic substitution (SNAr) reactions. This provides a straightforward method for introducing diverse functionalities at the C2 position. The methylthio group can also be oxidized to a methylsulfinyl or methylsulfonyl group, which are better leaving groups and facilitate nucleophilic displacement.

The table below summarizes potential regioselective functionalization reactions on the pyrimidinone scaffold based on established reactivity principles for similar heterocyclic systems.

| Position | Reaction Type | Reagents and Conditions | Resulting Functionalization |

| C6 | Electrophilic Substitution | Br₂, Acetic Acid | Bromination |

| C6 | Lithiation-Substitution | n-BuLi, then Electrophile (e.g., R-CHO) | Introduction of various carbon substituents |

| C2 | Nucleophilic Substitution | Amine, Heat | Replacement of -SCH₃ with amino group |

| N1/N3 | Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-alkylation |

Introduction of Nitroso Functionality at the C5 Position

The introduction of a nitroso group (-NO) at the C5 position is a key transformation. This reaction is typically achieved through nitrosation using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid. The reaction proceeds via electrophilic substitution, where the nitrosonium ion (NO⁺) acts as the electrophile.

The C5-amino group strongly activates the pyrimidine ring, but in this specific reaction, the amino group itself is the site of the initial attack, leading to the formation of a diazonium intermediate under certain conditions. However, direct C-nitrosation of aromatic amines is a well-established method for preparing para-nitroso-N,N-disubstituted anilines. nih.gov For this compound, the reaction conditions can be controlled to favor electrophilic attack on the C5-amino group itself. This reaction is highly significant as nitroso compounds are valuable synthetic intermediates. For instance, 1-(4-amino-2-methylpyrimidin-5-yl)methyl-3-(2-chloroethyl)-3-nitrosourea (ACNU) is a water-soluble nitrosourea derivative that has been studied for its biological activity. nih.gov

Reaction Conditions for Nitrosation:

| Reagent | Acid | Temperature | Product |

| Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) | 0-5 °C | 5-Nitroso-2-(methylthio)pyrimidin-4(3H)-one derivative |

Tautomerism and its Influence on Reactivity

Tautomerism, the phenomenon where isomers are in dynamic equilibrium through the migration of a proton, is a critical aspect of pyrimidinone chemistry. nih.govsemanticscholar.orgwiley-vch.de The structure and reactivity of this compound are significantly influenced by the positions of its mobile protons, leading to the co-existence of multiple tautomeric forms.

Experimental and Theoretical Investigations of Pyrimidinone Tautomers

The compound this compound can exist in several tautomeric forms due to the presence of the pyrimidinone core and the amino substituent. The primary tautomeric equilibria involve keto-enol and amino-imino forms.

Keto-Enol Tautomerism: This involves the interconversion between the 4(3H)-one (lactam) form and the 4-hydroxypyrimidine (lactim) form.

Amino-Imino Tautomerism: This involves the interconversion between the 5-amino form and the 5-imino form.

The relative stability of these tautomers is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. Under physiological conditions, the keto and amino forms are generally the predominant tautomers for canonical nucleic acid bases. nih.gov

Both experimental and theoretical methods are employed to study these tautomeric equilibria.

Experimental Investigations: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are powerful tools for identifying and quantifying the different tautomers in solution. For example, the chemical shifts of protons and carbons in NMR spectra can provide clear evidence for the dominant tautomeric form.

Theoretical Investigations: Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative energies and stabilities of different tautomers in both the gas phase and in solution. nih.govmdpi.com These theoretical studies complement experimental findings and provide insights into the factors governing tautomeric preferences.

The interplay of these tautomeric forms has a profound impact on the molecule's reactivity. For example, the nucleophilicity of the ring nitrogen atoms and the exocyclic amino group can vary significantly between different tautomers, thereby influencing the outcome of reactions like alkylation and acylation.

Possible Tautomers of this compound:

| Tautomer Name | Structural Description |

| Amino-Oxo Form | The canonical and generally most stable form with a C4=O ketone and a C5-NH₂ amino group. |

| Amino-Hydroxy Form | The enol (lactim) tautomer with a C4-OH hydroxyl group. |

| Imino-Oxo Form | The imino tautomer with a C5=NH imine group. |

| Imino-Hydroxy Form | A tautomer containing both C4-OH and C5=NH functionalities. |

Applications in Complex Organic Synthesis: 5 Amino 2 Methylthio Pyrimidin 4 3h One As a Key Intermediate

Building Blocks for Fused Heterocyclic Ring Systems

The strategic placement of reactive sites on the 5-Amino-2-(methylthio)pyrimidin-4(3H)-one scaffold allows for its elaboration into a variety of fused heterocyclic ring systems through annulation reactions, where a new ring is built onto the existing pyrimidine (B1678525) core.

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant pharmacological interest, can be achieved using aminopyrimidine precursors. nih.gov The Friedländer annulation, a classic method for constructing quinoline (B57606) and pyridine (B92270) rings, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. In an analogous fashion, the 5-amino group of this compound can react with 1,3-dicarbonyl compounds or their equivalents to form the fused pyridine ring.

This reaction is typically catalyzed by acid or base and proceeds through an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrido[2,3-d]pyrimidine (B1209978) system. Multicomponent reactions, where an aminopyrimidine, an aldehyde, and an active methylene compound are reacted in one pot, have also proven to be an efficient, eco-friendly approach to this scaffold. sharif.edusharif.edunih.gov For instance, the three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one (a positional isomer of the title compound), various aromatic aldehydes, and a cyclic diketone like dimedone or 1,3-indanedione, has been shown to produce indenopyrido[2,3-d]pyrimidines under solvent-free conditions using a magnetic nanocatalyst. sharif.edusharif.edu

Table 1: Examples of Reagents for Friedländer-Type Synthesis of Pyrido[2,3-d]pyrimidines

| Reagent Type | Specific Example | Resulting Moiety |

|---|---|---|

| 1,3-Diketone | Acetylacetone | Dimethyl-substituted pyridine ring |

| β-Ketoester | Ethyl acetoacetate (B1235776) | Methyl- and hydroxyl-substituted pyridine ring |

| Malononitrile | Malononitrile | Amino- and cyano-substituted pyridine ring |

The pyrimido[4,5-d]pyrimidine (B13093195) core is another important heterocyclic system found in compounds with diverse biological activities. The construction of this fused system often starts from a substituted aminopyrimidine. researchgate.netnih.govresearchgate.net The 5-amino group of this compound serves as a key nucleophile for building the second pyrimidine ring.

A common strategy involves the reaction of the aminopyrimidine with reagents that can provide the necessary carbon and nitrogen atoms for the new ring. For example, reaction with formamide (B127407) or urea (B33335) derivatives can lead to the formation of the second pyrimidine ring. Another approach is the reaction with a one-carbon electrophile, such as triethyl orthoformate, to form an intermediate which is then cyclized with an amine or ammonia (B1221849) source. Multicomponent reactions involving an aminouracil (a related aminopyrimidine), an aldehyde, and an amine have also been developed to construct the pyrimido[4,5-d]pyrimidine skeleton. researchgate.net

Imidazo[1,2-a]pyrimidines are a class of fused heterocycles known for their presence in medicinally relevant molecules. The synthesis of this scaffold can be achieved from aminopyrimidine precursors. The reaction typically involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone or a related 1,2-dielectrophilic species.

In the context of this compound, while the 5-amino group is the primary focus for many annulations, derivatization can lead to precursors for other fused systems. For instance, if the 2-methylthio group is converted to an amino group, the resulting 2,5-diaminopyrimidine (B1361531) could potentially undergo reaction with an α-haloketone. The more nucleophilic 2-amino group would attack one electrophilic center, and the 1-nitrogen of the pyrimidine ring would attack the other, leading to the formation of the fused five-membered imidazole (B134444) ring. Intramolecular cycloisomerization of 2-amino-3-alkynylpyrimidine-4(3H)-ones has also been reported as a method to form imidazo[1,2-a]pyrimidin-5(1H)-ones. researchgate.net

Thieno[2,3-d]pyrimidines and thiazolo[5,4-d]pyrimidines are bioisosteres of purines and exhibit a wide range of biological activities. nih.govnih.govekb.egnih.govsemanticscholar.org The synthesis of these scaffolds often begins with a pre-formed thiophene (B33073) or thiazole (B1198619) ring, which is then annulated to form the pyrimidine ring. However, routes starting from a pyrimidine are also known.

For the synthesis of thieno[d]pyrimidines, a strategy could involve the introduction of a functionalized side chain at the C6 position of the this compound ring, followed by cyclization to form the thiophene ring. More commonly, syntheses start from 2-aminothiophene-3-carbonitriles or carboxylates, which are cyclized with reagents like formamide or isothiocyanates. nih.govnih.govsemanticscholar.org

Similarly, the synthesis of thiazolo[d]pyrimidines often starts from 4-amino-thiazole-5-carboxamide or related derivatives. nih.govnih.govscilit.commdpi.com These precursors are then cyclized with reagents like trifluoroacetic anhydride (B1165640) or by reacting a 4-chloro-pyrimidine derivative with a thioamide. The reactivity of the this compound core allows for its conversion into such precursors, enabling access to these important heterocyclic systems.

Preparation of Modified Nucleoside Analogues

Nucleoside analogues are cornerstones of antiviral and anticancer chemotherapy. unina.itnih.gov They are structurally similar to natural nucleosides but contain modifications to either the nucleobase or the sugar moiety. unina.itnih.gov this compound can serve as a precursor for the synthesis of modified pyrimidine nucleoside analogues.

The synthesis typically involves the glycosylation of the pyrimidine base with a protected sugar derivative, such as a ribose or deoxyribose halide or acetate. The N1 position of the pyrimidinone ring is the most common site for glycosylation. Following the coupling of the base and sugar, further chemical modifications can be performed. The 5-amino group and the 2-methylthio group provide convenient handles for introducing additional diversity. For instance, the amino group can be acylated, alkylated, or used in coupling reactions, while the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, or displaced by other nucleophiles to alter the electronic properties and biological activity of the resulting nucleoside analogue. nih.govmdpi.com

Synthesis of Specialized Chemical Scaffolds for Chemical Research

Beyond its role as a precursor for well-defined heterocyclic systems, this compound is a valuable building block for creating specialized chemical scaffolds for broader chemical and biological research. researchgate.net Its functional groups allow for its incorporation into larger, more complex molecular architectures and for the generation of compound libraries for high-throughput screening.

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. mdpi.com Pyrimidine-based structures are often considered part of this group. By using this compound as a core, chemists can employ combinatorial chemistry techniques to generate large libraries of related compounds. nih.gov For example, the 5-amino group can be derivatized with a wide range of carboxylic acids, sulfonyl chlorides, or isocyanates, while the 2-methylthio group can be substituted with various amines or thiols. This systematic derivatization allows for a thorough exploration of the chemical space around the pyrimidine core, facilitating the discovery of new molecules with specific biological functions, such as enzyme inhibitors or receptor modulators. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrido[2,3-d]pyrimidine |

| Pyrimido[4,5-d]pyrimidin-4(3H)-one |

| Imidazo[1,2-a]pyrimidine |

| Thieno[d]pyrimidine |

| Thiazolo[d]pyrimidine |

| 6-amino-2-(methylthio)pyrimidin-4(3H)-one |

| Indenopyrido[2,3-d]pyrimidine |

| 1,3-indanedione |

| Dimedone |

| Aminouracil |

| Triethyl orthoformate |

| 2,5-diaminopyrimidine |

| α-haloketone |

| 2-amino-3-alkynylpyrimidine-4(3H)-one |

| Imidazo[1,2-a]pyrimidin-5(1H)-one |

| Thieno[2,3-d]pyrimidine |

| Thiazolo[5,4-d]pyrimidine |

| 2-aminothiophene-3-carbonitrile |

| 4-amino-thiazole-5-carboxamide |

| Trifluoroacetic anhydride |

Theoretical and Computational Chemistry Studies of 5 Amino 2 Methylthio Pyrimidin 4 3h One

Computational Methodologies for Pyrimidinone Analysis (e.g., DFT, B3LYP/6-311++G(d,p))

The theoretical analysis of pyrimidinone derivatives, including 5-Amino-2-(methylthio)pyrimidin-4(3H)-one, heavily relies on quantum chemical calculations. Among the most widely used and effective methods is Density Functional Theory (DFT). physchemres.org DFT has proven to be a robust approach for studying the electronic structure of many-electron systems, offering a favorable balance between computational cost and accuracy.

A popular functional within the DFT framework is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. physchemres.org This functional combines the strengths of both Hartree-Fock theory and DFT, providing reliable results for a wide range of chemical systems. When coupled with a suitable basis set, such as the 6-311++G(d,p), the B3LYP method can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. physchemres.org The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe anions and lone pairs, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. physchemres.org

Electronic Structure and Molecular Conformation Analysis

Computational studies on pyrimidine (B1678525) derivatives have been effectively carried out using DFT methods to determine their optimized geometrical configurations. researchgate.net The analysis of the electronic structure and molecular conformation of this compound would involve optimizing its geometry to find the most stable arrangement of its atoms in space. This process identifies key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for a Pyrimidinone Core (Representative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-C2 | 1.38 | |

| C2-N3 | 1.37 | |

| N3-C4 | 1.40 | |

| C4-C5 | 1.38 | |

| C5-C6 | 1.41 | |

| C6-N1 | 1.35 | |

| N1-C2-N3 | 115.0 | |

| C2-N3-C4 | 125.0 | |

| N3-C4-C5 | 115.0 | |

| C4-C5-C6 | 120.0 | |

| C5-C6-N1 | 122.0 | |

| C6-N1-C2 | 123.0 |

Note: This table presents representative data for a generic pyrimidinone ring to illustrate the type of information obtained from computational analysis. The values are not specific to this compound.

Reactive Descriptors and Reactivity Prediction

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, in related pyrimidine derivatives, the HOMO is often localized on the amino group and parts of the pyrimidine ring, while the LUMO may be distributed over the carbonyl group and the pyrimidine ring. physchemres.org

Table 2: Representative Frontier Molecular Orbital Energies

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrimidinone Derivative A | -6.5 | -1.2 | 5.3 |

| Pyrimidinone Derivative B | -6.8 | -1.5 | 5.3 |

Note: This table shows example FMO data from computational studies of pyrimidinone derivatives to illustrate the concept.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior, particularly in electrophilic and nucleophilic reactions. researchgate.net The MESP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov

In the case of this compound, an MESP analysis would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, making them potential sites for nucleophilic interaction. nih.gov

Wave Function Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Wave function analysis methods provide a deeper understanding of the electronic structure and chemical bonding in a molecule. The Electron Localization Function (ELF) is a particularly insightful tool that measures the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org ELF analysis allows for a clear visualization of core electrons, valence electrons, covalent bonds, and lone pairs, offering a chemical intuition-based picture of electron localization. wikipedia.orglabinsights.nl

The Localized Orbital Locator (LOL) is another function used to analyze electron localization, often complementing ELF. Both methods provide a topological analysis of the electron density, revealing the boundaries of atomic shells and the regions of high electron density associated with chemical bonds and lone pairs. For this compound, ELF and LOL analyses would help in characterizing the nature of the covalent bonds within the pyrimidine ring and with its substituents, as well as the localization of lone pair electrons on the nitrogen and oxygen atoms.

Quantum Chemical Calculations for Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. science.org.genih.gov For this compound, these calculations could be used to study various potential reactions, such as electrophilic substitution, nucleophilic addition, or cycloaddition reactions. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. science.org.ge This allows for the determination of activation energies, which are crucial for predicting the feasibility and rate of a reaction. For example, theoretical studies on the synthesis of pyrimidine derivatives have successfully modeled the reaction pathways, providing insights into the step-by-step formation of the heterocyclic ring. science.org.geacs.org Such studies on this compound could predict its behavior in various chemical transformations.

Theoretical Investigations of Tautomeric Equilibria and Stability

The structure of this compound allows for the existence of several tautomeric forms, which can have different stabilities and chemical properties. Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is particularly common in heterocyclic compounds containing amine/imine and keto/enol groups. Theoretical investigations, primarily using Density Functional Theory (DFT), are employed to predict the most stable tautomeric forms and to understand the equilibrium between them in different environments. scirp.orgresearchgate.net

Quantum chemical calculations can determine the optimized geometries, relative energies, and thermodynamic properties of all possible tautomers. cuni.cz For this compound, the main tautomeric possibilities involve proton transfer between the pyrimidine ring nitrogens, the exocyclic amino group, and the oxo group. The primary forms considered in such studies would be the amino-oxo, imino-oxo, amino-hydroxy, and imino-hydroxy forms.

Computational studies on similar heterocyclic systems have shown that the relative stability of tautomers is significantly influenced by the environment, such as the gas phase versus a solvent. zsmu.edu.uanih.gov Solvation models, like the Polarizable Continuum Model (PCM), are often used to simulate the effect of a solvent. scirp.orgnih.gov These calculations typically reveal that while one tautomer may be dominant in the gas phase, a different tautomer might be favored in a polar solvent due to more favorable solute-solvent interactions. cuni.czzsmu.edu.ua

The stability of these forms is calculated based on their Gibbs free energies. The results of such a hypothetical DFT study on this compound, conducted at the B3LYP/6-311++G(d,p) level of theory, are illustrated in the table below.

| Tautomer Name | Structure | Relative Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Aqueous, kcal/mol) |

| Amino-oxo (Canonical) | This compound | 0.00 (Most Stable) | 0.00 (Most Stable) |

| Imino-oxo | 5-imino-2-(methylthio)-3,5-dihydropyrimidin-4-one | +8.5 | +6.2 |

| Amino-hydroxy | 5-amino-4-hydroxy-2-(methylthio)pyrimidine | +12.3 | +9.8 |

| Imino-hydroxy | 5-imino-2-(methylthio)pyrimidin-4(5H)-ol | +15.7 | +12.1 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a computational chemistry study on tautomeric stability. The relative energies indicate the stability of each tautomer compared to the most stable form.

Computational Modeling of Molecular Interactions for Ligand Binding Studies

To explore the potential of this compound as a ligand for a biological target (e.g., a protein kinase or enzyme), computational modeling techniques like molecular docking are widely used. semanticscholar.orgnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjptonline.org This method allows for the estimation of binding affinity, typically expressed as a binding energy or dock score, and the detailed analysis of intermolecular interactions. rjptonline.orgnih.gov

The process begins with the three-dimensional structures of the ligand—in this case, the most stable tautomer of this compound as determined by quantum chemical calculations—and the target protein. The docking simulation then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. An empirical scoring function is used to evaluate the fitness of each pose, estimating the free energy of binding. nih.gov

The results of a docking study highlight key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. rjptonline.org For example, the amino group and the carbonyl oxygen of the pyrimidine ring are potential hydrogen bond donors and acceptors, respectively, which can form specific interactions with amino acid residues in the active site of a protein. nih.gov

A hypothetical docking study of this compound into the ATP-binding site of a generic kinase could yield the following results:

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.8 |

| Hydrogen Bonds Formed | 3 |

| Interacting Residues | Met120 (H-bond), Glu95 (H-bond), Leu70 (hydrophobic), Val55 (hydrophobic) |

| Ligand Tautomer | Amino-oxo |

Note: This data is illustrative, representing typical results from a molecular docking simulation.

Such computational studies are instrumental in structure-based drug design. nih.gov They provide a rational basis for understanding how a ligand binds to its target and can guide the chemical synthesis of more potent and selective derivatives by suggesting modifications to the ligand's structure to enhance binding interactions. researchgate.net

Emerging Research Avenues and Methodological Advancements in Pyrimidinone Chemistry

Development of Novel Synthetic Routes for Functionalized Pyrimidinones (B12756618)

The synthesis of highly substituted pyrimidinone derivatives is driven by the need for molecular diversity in drug discovery and materials science. rsc.org Modern synthetic strategies are moving beyond classical condensation reactions toward more efficient and versatile methodologies, such as metal-catalyzed reactions and multicomponent coupling strategies. researchgate.net

A significant advancement is the direct C–H functionalization of the pyrimidine (B1678525) core, which allows for the introduction of substituents without pre-functionalization, enhancing atom economy. researchgate.net Transition-metal-catalyzed methods, in particular, have shown great promise. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the efficient formation of C-N bonds, providing access to novel amino-substituted pyrimidinones. mdpi.com Another powerful strategy is the use of multicomponent reactions, where three or more reactants combine in a single step to form complex products. mdpi.com Microwave-assisted cyclization reactions have been developed to provide faster and more efficient access to new fluoroalkyl pyrimidines. mdpi.com Furthermore, a deconstruction-reconstruction approach has been developed where existing pyrimidine rings are cleaved into reactive intermediates and then re-cyclized with different partners to create diverse pyrimidine structures or other heterocycles. nih.gov This method allows for the diversification of complex molecules at a late stage of synthesis. nih.gov

| Synthetic Strategy | Description | Key Advantages | Catalyst/Reagent Examples |

|---|---|---|---|

| Direct C–H Functionalization | Introduction of functional groups directly onto the pyrimidine C-H bonds. researchgate.net | High atom economy, avoids pre-functionalization steps. | Transition-metal catalysts (e.g., Pd, Cu). researchgate.netnih.gov |

| Multicomponent Reactions | Three or more reactants combine in a one-pot synthesis to form a complex product. mdpi.com | High efficiency, molecular diversity, operational simplicity. | Zinc-mediated condensation, Gold-catalyzed cycloadditions. mdpi.com |

| Deconstruction-Reconstruction | Cleavage of a pyrimidine ring into an intermediate, followed by recyclization with new components. nih.gov | Enables late-stage diversification of complex molecules. nih.gov | Pyrrolidine for ring cleavage, various amidines for reconstruction. nih.gov |

| [5+1] Annulation | Cyclization of enamidines with a C1 unit to form the pyrimidine ring. nih.gov | Provides access to tri- and tetrasubstituted pyrimidines under catalyst-free or catalyzed conditions. nih.gov | N,N-dimethylformamide dialkyl acetals, orthoesters with ZnBr₂. nih.gov |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

Research into the reactivity of pyrimidinones has uncovered novel chemical transformations that extend beyond simple functional group manipulations. These discoveries open new avenues for creating structurally unique molecular frameworks.

One of the most intriguing developments is the documentation of unexpected ring transformations. For example, certain 4-aryl-5-nitro-6-bromomethylpyrimidin-2(1H)-ones, when reacted with anilines, can undergo a ring contraction to form imidazolone (B8795221) derivatives. researchgate.net This type of skeletal rearrangement highlights the latent reactivity of the pyrimidinone core under specific conditions. Another innovative approach involves a "deconstruction-reconstruction" strategy, where a pyrimidine is converted into an N-arylpyrimidinium salt, which is then cleaved to form a three-carbon iminoenamine building block. nih.gov This intermediate can be used in various cyclization reactions to reconstruct substituted pyrimidines or to form entirely different heterocycles like pyridines, pyrazoles, and 1,2-oxazoles. nih.gov

Furthermore, pyrimidines containing specific substituents, such as an isoxazolyl group, can undergo a skeletal transformation into a pyrido[2,3-d]pyrimidin-5-one framework through a reductive ring-opening followed by an intramolecular cyclization. nih.gov These transformations underscore the versatility of the pyrimidine scaffold as a synthon for more complex heterocyclic systems.

| Transformation Type | Description | Starting Material Example | Product Type |

|---|---|---|---|

| Ring Contraction | The six-membered pyrimidinone ring contracts to a five-membered ring. researchgate.net | 4-Aryl-5-nitro-3,4-dihydropyrimidin-2(1H)-one | Imidazolone |

| Deconstruction-Reconstruction | Cleavage of the pyrimidine ring followed by recyclization to form new heterocycles. nih.gov | N-Arylpyrimidinium Salt | Substituted Pyrimidines, Pyridines, Pyrazoles |

| Skeletal Transformation | Rearrangement of the pyrimidine core into a fused bicyclic system. nih.gov | Isoxazolyl-substituted Pyrimidine | Pyrido[2,3-d]pyrimidin-5-one |

| Photochemical Ring Transformation | Light-induced conversion of pyrimidinones into betaines in the presence of acid. researchgate.net | Pyrimidinone | Betaine |

Integration of Computational Chemistry with Experimental Design

The synergy between computational chemistry and experimental synthesis has become a powerful tool in modern chemical research. In the field of pyrimidinone chemistry, computational studies are increasingly used to predict molecular properties, elucidate reaction mechanisms, and guide the design of new derivatives. nih.govnih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study reaction mechanisms in detail. For instance, DFT has been used to map the energy profiles of pyrimidine ring-opening and cyclization reactions, providing insights into transition states and intermediates that are difficult to observe experimentally. researchgate.netnih.govacs.org Such studies can explain observed product distributions and help optimize reaction conditions. nih.govacs.org Computational methods are also used to understand and predict the tautomeric equilibria of pyrimidinones, which is crucial as different tautomers can exhibit distinct reactivity and biological activity. nih.gov

In the context of drug design, computational techniques like quantitative structure-activity relationship (2D-QSAR) and pharmacophore modeling are used to correlate the structural features of pyrimidinone derivatives with their biological activities. nih.govmdpi.com Molecular docking studies simulate the interaction of pyrimidinone-based ligands with biological targets, such as enzymes or DNA, helping to rationalize their mechanism of action and to design new compounds with improved potency. nih.govlookchem.com

| Computational Method | Application in Pyrimidinone Chemistry | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; study of tautomeric equilibria. researchgate.netacs.orgnih.gov | Transition state energies, reaction pathways, relative stability of tautomers. |

| Molecular Docking | Simulating the binding of pyrimidinone derivatives to biological targets (e.g., proteins, DNA). nih.govlookchem.com | Binding modes, binding affinities, identification of key intermolecular interactions. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological activity. nih.gov | Predictive models for designing new compounds with enhanced activity. |

| Pharmacophore Mapping | Identifying essential structural features required for biological activity. mdpi.com | A 3D model for virtual screening and design of new active molecules. |

Innovations in Spectroscopic Characterization for Complex Derivatives

As synthetic methods produce increasingly complex pyrimidinone derivatives, advanced spectroscopic techniques are essential for their unambiguous structural characterization. Innovations in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been particularly impactful.

Modern NMR techniques provide detailed structural information far beyond simple 1D proton and carbon spectra. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are routinely used to establish connectivity between protons and carbons, which is crucial for assigning the structure of polysubstituted and fused pyrimidinone systems. mdpi.com These methods allow for the definitive placement of substituents on the heterocyclic core. mdpi.com Furthermore, specialized NMR experiments can be used to study dynamic processes and intermolecular interactions, such as the hydrogen bonding that governs the supramolecular assembly of pyrimidinones in solution and the solid state. acs.org

In parallel, mass spectrometry has evolved into a powerful tool for both molecular weight determination and structural elucidation. High-resolution mass spectrometry (HRMS), often performed on Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) instruments, provides highly accurate mass measurements, allowing for the confident determination of elemental compositions. acs.orgnih.gov Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented within the instrument, generate characteristic fragmentation patterns that serve as fingerprints for specific structural motifs, aiding in the differentiation of isomers and the characterization of unknown derivatives. researchgate.net The coupling of liquid chromatography with mass spectrometry (LC-MS) is indispensable for analyzing reaction mixtures and confirming the identity of synthesized compounds. nih.gov

| Technique | Type of Information Provided | Application for Pyrimidinone Derivatives |

|---|---|---|

| 2D NMR (HSQC, HMBC) | Correlation between ¹H and ¹³C nuclei, revealing ¹J(C,H) and long-range J(C,H) couplings. mdpi.com | Unambiguous assignment of all proton and carbon signals, confirming substituent positions and ring structure. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate m/z values. acs.org | Determination of the precise elemental composition of a molecule. acs.org |

| Tandem Mass Spectrometry (MS/MS) | Structural information from the fragmentation patterns of a selected precursor ion. researchgate.net | Structural elucidation, differentiation of isomers, and confirmation of functional groups. |

| X-Ray Crystallography | Precise 3D atomic coordinates in the solid state. mdpi.com | Absolute confirmation of molecular structure, including stereochemistry and intermolecular interactions. mdpi.com |

| UV Spectroscopy | Information on electronic transitions. acs.org | Studying protonation states and tautomeric forms in solution. nih.govacs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-2-(methylthio)pyrimidin-4(3H)-one, and how are yields optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions or one-pot multicomponent protocols. For example, derivatives with thioether substituents (e.g., 2-Amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one) are synthesized using nucleophilic substitution or cyclization reactions, achieving yields up to 83% under reflux conditions with ethanol as a solvent . Optimization involves adjusting reaction time, temperature, and stoichiometry of sulfanylating agents.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H NMR : Used to verify substituent positions and hydrogen environments (e.g., aromatic protons at δ 6.8–7.2 ppm for thienyl groups) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 324.0985 for C14H14N3O2S2) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in studies of similar pyrimidinones with disordered water molecules and π-π stacking interactions (face-to-face distance: 3.776 Å) .

Q. How do structural modifications (e.g., methylthio vs. nitro groups) affect the compound’s reactivity?

- Methodological Answer : Substituents like methylthio enhance nucleophilicity at the sulfur atom, enabling further functionalization (e.g., alkylation or oxidation). In contrast, nitro groups increase electrophilicity, favoring reduction or substitution reactions. Comparative studies of 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone show distinct reactivity patterns in click chemistry applications .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structure elucidation be resolved?

- Methodological Answer : Contradictions between NMR and mass spectrometry data often arise from tautomerism or solvate formation. For example, X-ray crystallography can clarify protonation states and hydrogen-bonding networks, as seen in disordered perchlorate salts of 2-amino-6-methylpyrimidin-4(1H)-one . Computational modeling (DFT or MD simulations) may also predict stable tautomers and validate experimental observations .

Q. What strategies are effective for improving the solubility and bioavailability of this compound in pharmacological studies?

- Methodological Answer :

- Derivatization : Introducing hydrophilic groups (e.g., carboxylates) via post-synthetic modification, as shown in 4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoic acid, which enhances aqueous solubility .

- Co-crystallization : Co-formers like water or amino acids can stabilize polymorphs with improved dissolution profiles, as observed in ternary co-crystals of fluoropyrimidinones .

Q. How can computational chemistry guide the design of novel derivatives with targeted biological activity?

- Methodological Answer :

- Docking studies : Predict binding affinities to target enzymes (e.g., dihydrofolate reductase) by modeling interactions between the pyrimidinone core and active-site residues.

- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data from analogous compounds, such as thieno[2,3-d]pyrimidin-4(3H)-one derivatives .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in melting points reported for structurally similar derivatives?

- Methodological Answer : Variations in melting points (e.g., 151–154°C vs. 221–224°C for thieno-pyrimidinones) may arise from polymorphism or impurities . Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) can identify phase transitions, while recrystallization in different solvents (e.g., DMF vs. ethanol) isolates pure polymorphs .

Experimental Design Considerations

Q. What precautions are necessary when handling sulfur-containing pyrimidinones to avoid oxidation?

- Methodological Answer :

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the methylthio group to sulfoxide or sulfone.

- Antioxidants : Add reducing agents (e.g., ascorbic acid) during purification .

- Storage : Store under vacuum or in amber vials at –20°C to minimize light- and oxygen-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.